molecular formula C17H13ClN2OS B2824134 3-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034444-29-4

3-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2824134
CAS No.: 2034444-29-4
M. Wt: 328.81
InChI Key: DQVHVWZFBGCTBR-UHFFFAOYSA-N
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Description

3-Chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide group, a chloro substituent, and a thiophen-2-yl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the thiophene and pyridine derivatives

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to the formation of derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: 3-Chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has shown promise in biological studies, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a valuable candidate for medicinal chemistry research.

Medicine: The compound has been investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Its interaction with specific molecular targets suggests its use in the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science, such as the development of new polymers and coatings.

Mechanism of Action

The mechanism by which 3-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the activation or inhibition of certain pathways. This interaction results in the modulation of biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

  • 3-Chloro-N-(2-(thiophen-2-yl)benzyl)benzamide

  • 3-Chloro-N-(2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide

  • 3-Chloro-N-(2-(thiophen-2-yl)pyridin-5-yl)methyl)benzamide

Uniqueness: 3-Chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide stands out due to its specific structural features, which influence its reactivity and biological activity. Compared to similar compounds, it exhibits distinct binding affinities and biological effects, making it a valuable candidate for further research and development.

Properties

IUPAC Name

3-chloro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c18-14-6-1-4-12(10-14)17(21)20-11-13-5-2-8-19-16(13)15-7-3-9-22-15/h1-10H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVHVWZFBGCTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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